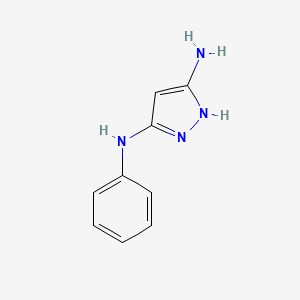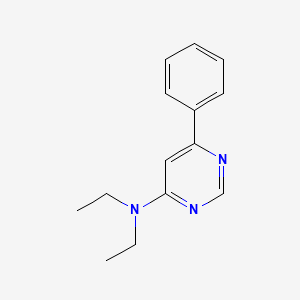![molecular formula C21H33N3O3 B3484324 1,3-dicyclohexyl-5-[(isobutylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3484324.png)
1,3-dicyclohexyl-5-[(isobutylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
Descripción general
Descripción
1,3-dicyclohexyl-5-[(isobutylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione, commonly known as DPAI, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been found to exhibit unique biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mecanismo De Acción
DPAI is believed to act as a competitive inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidine nucleotides. By inhibiting this enzyme, DPAI can disrupt the normal functioning of cells and lead to various physiological effects.
Biochemical and Physiological Effects:
DPAI has been found to exhibit a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. It has also been shown to have potential neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DPAI in lab experiments is its specificity for DHODH, which allows for targeted inhibition of this enzyme. However, its potency and selectivity can also be a limitation, as it may require higher concentrations or longer exposure times to achieve the desired effects.
Direcciones Futuras
There are several future directions for research involving DPAI, including the investigation of its potential therapeutic applications in various disease states. Additionally, further studies are needed to fully understand the mechanism of action and physiological effects of this compound, as well as its potential interactions with other compounds and pathways.
Aplicaciones Científicas De Investigación
DPAI has been used in various scientific research studies as a tool to investigate the biochemical and physiological effects of different compounds and pathways. It has been found to have potential applications in the fields of neurology, oncology, and immunology.
Propiedades
IUPAC Name |
1,3-dicyclohexyl-6-hydroxy-5-(2-methylpropyliminomethyl)pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O3/c1-15(2)13-22-14-18-19(25)23(16-9-5-3-6-10-16)21(27)24(20(18)26)17-11-7-4-8-12-17/h14-17,25H,3-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKGROOXYNWZOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN=CC1=C(N(C(=O)N(C1=O)C2CCCCC2)C3CCCCC3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dicyclohexyl-6-hydroxy-5-(2-methylpropyliminomethyl)pyrimidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,4'-[(2-hydroxy-1,3-propanediyl)bis(oxy)]bis(3-methoxybenzaldehyde)](/img/structure/B3484249.png)


![2-(4-methoxyphenyl)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B3484268.png)

![2-(acetylamino)-N-(2,5-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B3484280.png)
![N-(2,5-dimethoxyphenyl)-2-[(3-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3484284.png)
![N-(1-(2-chlorophenyl)-4-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}-1H-pyrazol-5-yl)acetamide](/img/structure/B3484290.png)
![4-{[4-(acetylamino)phenyl]sulfonyl}-N,N-diethyl-1-piperazinecarboxamide](/img/structure/B3484302.png)
![ethyl 4-[(4-amino-1,3,5-triazin-2-yl)amino]benzoate](/img/structure/B3484309.png)
![N~1~-(4-acetylphenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3484315.png)
![2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(4-methoxyphenyl)benzamide](/img/structure/B3484318.png)

![4-({N-cyclohexyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B3484352.png)